6-Ethyl-1,6-diazaspiro[3.4]octane
Description
6-Ethyl-1,6-diazaspiro[3.4]octane is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 1 and 6 of the spiro system. Its molecular formula is C₈H₁₆N₂, derived from the parent 1,6-diazaspiro[3.4]octane scaffold by substitution of an ethyl group at the 6-position nitrogen. The spiro[3.4]octane core imposes conformational rigidity, which is critical for its interactions in biological systems, particularly in drug discovery .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
7-ethyl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-4-8(7-10)3-5-9-8/h9H,2-7H2,1H3 |
InChI Key |
ZJEWWJNKPLUOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Ethyl-1,6-diazaspiro[3.4]octane typically involves the use of readily available starting materials and specific reaction conditions. One common method involves the reaction of ethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Ethyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amine derivatives .
Scientific Research Applications
6-Ethyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antitubercular properties. In medicine, it is being explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of 6-Ethyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound may also interact with enzymes and receptors in the body, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to better understand its potential therapeutic applications .
Comparison with Similar Compounds
Key Structural Features :
- Spiro Junction : The fusion of a three-membered and a four-membered ring system creates a constrained geometry.
- Nitrogen Positions: The two nitrogen atoms serve as hydrogen bond donors/acceptors, making the compound a versatile pharmacophore .
Comparison with Structurally Similar Compounds
Substituent Variations on the 1,6-Diazaspiro[3.4]octane Core
The biological and physicochemical properties of 1,6-diazaspiro[3.4]octane derivatives are highly dependent on substituents. Below is a comparative analysis:
*CAS provided for the dihydrochloride salt.
Key Observations :
- Lipophilicity : The 6-ethyl derivative (logP ~1.2) bridges the gap between the polar methyl analog (logP ~0.8) and the more lipophilic isopropyl/cyclopropyl derivatives (logP ~1.5–2.0) .
- Biological Activity : Methyl and ethyl derivatives are prioritized in central nervous system (CNS) drug candidates due to optimal blood-brain barrier penetration. In contrast, bulkier substituents (e.g., isopropyl) may hinder target engagement .
Comparison with 2,6-Diazaspiro[3.4]octane Derivatives
The 2,6-diazaspiro[3.4]octane scaffold (nitrogens at positions 2 and 6) exhibits distinct pharmacological profiles:
Structural Insights :
- The 2,6-diaza analogs often show enhanced solubility due to the additional nitrogen’s polarity. However, this comes at the cost of reduced metabolic stability compared to 1,6-diaza derivatives .
- The 5-oxa substitution (e.g., 5-oxa-2,6-diazaspiro[3.4]oct-6-ene) introduces a hydrogen bond acceptor, critical for binding to somatostatin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
